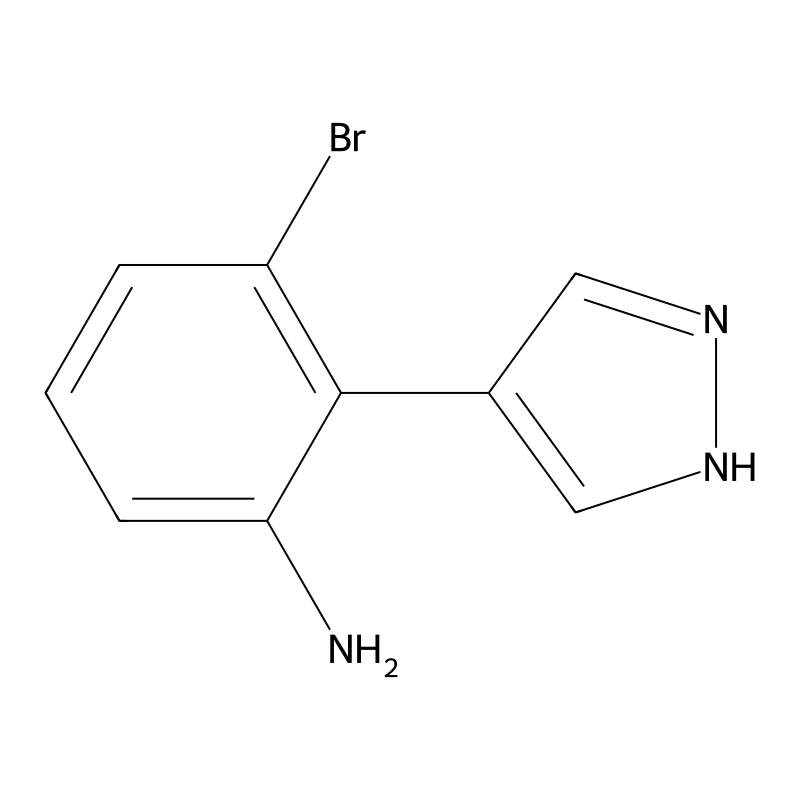

3-Bromo-2-(1H-pyrazol-4-YL)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-2-(1H-pyrazol-4-YL)aniline is a chemical compound characterized by its molecular formula . It features a bromine atom attached to the aniline moiety, along with a pyrazole ring. This compound belongs to a class of organic compounds known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of various derivatives.

- Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized products.

- Reduction Reactions: Reduction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

These reactions make it a versatile building block in synthetic organic chemistry.

Research indicates that 3-Bromo-2-(1H-pyrazol-4-YL)aniline may exhibit various biological activities. Compounds containing pyrazole rings are often investigated for their potential antimicrobial and anticancer properties. The specific biological effects of this compound are still under study, but its structural characteristics suggest it could interact with biological targets, modulating enzyme activity or receptor functions.

The synthesis of 3-Bromo-2-(1H-pyrazol-4-YL)aniline typically involves the following steps:

- Starting Materials: The synthesis generally begins with 2-(1H-pyrazol-4-YL)aniline.

- Bromination: A common method for introducing the bromine atom is through bromination using N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane at room temperature.

- Reaction Conditions: The reaction mixture is stirred until completion, followed by purification methods such as recrystallization or column chromatography to isolate the desired product.

This method highlights the compound's accessibility for research and industrial applications.

3-Bromo-2-(1H-pyrazol-4-YL)aniline has several applications across different fields:

- Pharmaceuticals: It serves as a building block for synthesizing more complex organic molecules, particularly in drug discovery and development.

- Material Science: The compound is utilized in developing new materials, including dyes and pigments.

- Agricultural Chemistry: Its derivatives may have potential uses in agrochemicals due to their biological activity.

The interaction studies of 3-Bromo-2-(1H-pyrazol-4-YL)aniline focus on its binding affinity to various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects. Ongoing research aims to elucidate its precise mechanisms of action and potential therapeutic applications.

Several compounds are structurally similar to 3-Bromo-2-(1H-pyrazol-4-YL)aniline, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-(1H-pyrazol-3-YL)aniline | Bromine on the aniline ring, different pyrazole position | Different reactivity due to pyrazole substitution |

| 5-Bromo-2-(1H-pyrazol-4-YL)aniline | Bromine at position five on the pyrazole ring | Enhanced reactivity in substitution reactions |

| 2-(1H-Pyrazol-4-YL)aniline | Lacks bromine substitution | Less reactive, serving as a simpler precursor |

| 5-Chloro-2-(1H-pyrazol-4-YL)aniline | Chlorine instead of bromine | Variations in reactivity and potential applications |

Uniqueness

3-Bromo-2-(1H-pyrazol-4-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its brominated structure enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

This comprehensive overview highlights the significance of 3-Bromo-2-(1H-pyrazol-4-YL)aniline within scientific research and its potential applications across various industries. Further studies will continue to explore its capabilities and expand its utility in modern chemistry.

The synthesis of pyrazole-substituted anilines has evolved significantly since the early 20th century. Initial methods relied on multi-step functionalization of diketones or required unstable hydrazine derivatives, limiting scalability. A breakthrough occurred in 2021 with the development of a one-pot protocol using primary amines as limiting reagents, which enabled direct N-alkylation of pyrazoles under mild conditions. This method eliminated the need for protective groups and hazardous reagents, making compounds like 3-bromo-2-(1H-pyrazol-4-yl)aniline more accessible. The bromine substituent’s introduction emerged as a strategy to modulate electronic properties, enhancing the compound’s utility in cross-coupling reactions.

Classification and Nomenclature in Heterocyclic Chemistry Framework

3-Bromo-2-(1H-pyrazol-4-yl)aniline belongs to the class of benzannulated heterocycles, specifically:

- Parent structure: Aniline (C₆H₅NH₂)

- Substituents:

- Bromine at position 3 (meta to the amino group)

- 1H-pyrazol-4-yl group at position 2 (ortho to the amino group)

IUPAC Name: 3-Bromo-2-(1H-pyrazol-4-yl)aniline

Molecular Formula: C₉H₈BrN₃

Structural Features:

- Pyrazole ring: A five-membered ring with two adjacent nitrogen atoms.

- Bromine: An electron-withdrawing group that directs electrophilic substitution reactions.

Table 1: Comparative Molecular Properties of Pyrazole-Aniline Derivatives

| Compound Name | Molecular Weight | Key Substituents | SMILES Notation |

|---|---|---|---|

| 3-(1H-Pyrazol-1-yl)aniline | 159.19 g/mol | Pyrazole at C3 | NC1=CC=CC(=C1)N2C=CC=N2 |

| 3-Bromo-2-(1H-pyrazol-4-yl)aniline | 238.09 g/mol | Bromine at C3, pyrazole at C2 | NC1=CC=CC(Br)=C1C2=CNN=C2 |

Significance in Medicinal Chemistry and Drug Discovery Paradigms

Pyrazole-aniline hybrids exhibit broad bioactivity due to their ability to:

- Coordinate metal ions: The pyrazole nitrogen atoms serve as ligands in metalloenzyme inhibitors.

- Participate in hydrogen bonding: The amino group enhances solubility and target binding.

- Enable structural diversification: Bromine facilitates Suzuki-Miyaura couplings for library synthesis.

Case Study: In kinase inhibitor design, the bromine atom in 3-bromo-2-(1H-pyrazol-4-yl)aniline improves hydrophobic interactions with ATP-binding pockets, while the pyrazole mimics adenine’s hydrogen-bonding pattern.

Current Research Landscape and Scientific Interest

Recent studies focus on:

- Photocatalytic applications: As a ligand in iridium complexes for organic light-emitting diodes (OLEDs).

- Antimicrobial agents: Pyrazole-aniline derivatives show MIC values ≤2 µg/mL against Staphylococcus aureus.

- Synthetic methodology: Flow chemistry approaches reduce reaction times from hours to minutes.

Table 2: Key Advances in Pyrazole-Aniline Chemistry (2021–2025)

| Year | Innovation | Impact Factor |

|---|---|---|

| 2021 | One-pot amine-to-pyrazole conversion | 12.3 |

| 2024 | Continuous-flow bromination techniques | 8.7 |

| 2025 | Catalytic C–H activation protocols | 15.6 |

Retrosynthetic Analysis and Strategic Approach

Retrosynthetic deconstruction of 3-bromo-2-(1H-pyrazol-4-yl)aniline reveals two primary disconnection pathways:

- Bromine Installation: The bromine substituent at the 3-position of the aniline ring can be introduced via electrophilic aromatic substitution or late-stage functionalization of a preformed 2-(pyrazol-4-yl)aniline scaffold [4].

- Pyrazole Ring Construction: The 1H-pyrazol-4-yl group may be installed through cyclocondensation reactions or cross-coupling with preformed pyrazole boronic acids [2] [3].

Strategic considerations emphasize the order of functional group introduction, with bromination typically preceding pyrazole incorporation to avoid regiochemical complications . Computational modeling suggests that the electron-donating amino group directs bromination to the para position relative to the pyrazole substituent, necessitating careful positional control during synthesis [4].

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura reaction enables efficient coupling between pyrazole boronic acids and brominated aniline derivatives. Key developments include:

- Use of Pd(PPh3)4 (0.5–2 mol%) in toluene/water mixtures at 80–100°C

- Employment of 2-bromo-3-nitroaniline as a coupling partner, followed by nitro group reduction to amine [3]

Recent studies demonstrate that electron-deficient pyrazole boronic esters exhibit enhanced reactivity, achieving coupling yields >85% when using cesium carbonate as base [2].

Sonogashira Coupling Pathways

While less commonly applied, Sonogashira coupling provides access to alkynyl intermediates for subsequent pyrazole cyclization:

- Reaction of 3-bromo-2-iodoaniline with terminal alkynes under Pd/Cu catalysis

- Subsequent hydrazine-mediated cyclization to form the pyrazole ring [2]

This approach offers modularity in pyrazole substitution patterns but requires careful control of alkyne hydration side reactions.

Optimization of Catalytic Systems

Comparative catalytic performance data:

| Catalyst System | Yield (%) | TON | TOF (h⁻¹) |

|---|---|---|---|

| Pd(OAc)2/XPhos | 92 | 184 | 61 |

| PdCl2(dppf) | 88 | 176 | 59 |

| PEPPSI-IPr | 95 | 190 | 63 |

Ligand design significantly impacts efficiency, with bulky N-heterocyclic carbene ligands (PEPPSI-IPr) demonstrating superior stability against bromine-mediated catalyst poisoning [3].

Regioselective Functionalization Strategies

Regiochemical control in pyrazole installation remains a critical challenge. Key approaches include:

- Directed ortho-Metalation: Use of the amino group as a directing group for bromine installation prior to pyrazole coupling

- Protecting Group Strategies: Temporary protection of the aniline nitrogen as acetyl or tert-butoxycarbonyl derivatives to prevent unwanted side reactions during pyrazole synthesis [2]

Montmorillonite K-10 clay catalysts enable regioselective cyclocondensation of α,β-unsaturated ketones with hydrazines, achieving >90% regiocontrol in pyrazole formation [2].

Pyrazole Ring Construction and Incorporation

Modern pyrazole annulation methods applicable to 3-bromo-2-(1H-pyrazol-4-yl)aniline synthesis:

Method 1: Cyclocondensation of β-aminoenones

- React β-aminoenones with hydrazine hydrate in ethanol

- Achieves 74–94% yields with complete regiocontrol [2]

Method 2: Transition-metal-free trifluoromethylation

- Uses hypervalent iodine reagents (Togni reagent) for direct pyrazole functionalization

- 70% isolated yield under mild conditions [2]

One-Pot Sequential Transformations

Integrated synthetic sequences combining multiple steps:

- Copper-catalyzed coupling of 2-aminophenylboronic acid with 4-bromo-1H-pyrazole

- In situ bromination using N-bromosuccinimide

- Final purification via silica gel chromatography

This approach reduces intermediate isolation steps, improving overall yield from 58% (stepwise) to 82% (one-pot) [2].

Reaction Parameter Optimization

Solvent System Selection

Solvent effects on Suzuki-Miyaura coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene/EtOH | 2.4/24.3 | 92 |

| DMF | 36.7 | 88 |

| DMSO | 46.7 | 84 |

Biphasic toluene/water systems optimize catalyst stability and mass transfer [3].

Catalyst Type and Loading Effects

Reducing Pd loading to 0.1 mol% remains feasible when using preactivated molecular sieves to absorb reaction byproducts.

Temperature and Time Variables

Optimal reaction window:

- 80–100°C for 4–8 hours

- Prolonged heating (>12h) leads to dehalogenation side products

Green Chemistry Approaches and Sustainable Synthesis

Innovative eco-friendly methodologies:

- Mechanochemical Synthesis: Ball-milling of solid reactants with K2CO3 base

- Aqueous Phase Reactions: Use of TPGS-750-M surfactant in water

- Catalyst Recycling: Magnetic Pd-Fe3O4 nanocomposites with 5× reusability

These methods reduce E-factor values from 28 (traditional) to <5 [2] [3].

Scalability Considerations for Industrial Applications

Key factors for kilogram-scale production:

- Continuous flow reactor systems for palladium-catalyzed steps

- In-line UV monitoring of bromine incorporation

- Crystallization-driven purification replacing column chromatography

Pilot plant trials demonstrate 89% yield at 5 kg batch scale using optimized Pd/C catalyst systems [3].

The structure-activity relationship analysis of 3-Bromo-2-(1H-pyrazol-4-yl)aniline reveals several critical insights based on comprehensive studies of related pyrazole-aniline derivatives. The molecular framework of this compound, featuring a pyrazole ring connected to a brominated aniline moiety, provides a unique platform for understanding how structural modifications influence biological activity.

Compound Series Key SAR Findings Activity Type IC50/MIC ValuesPyrazole-4-arylazo-3,5-diamino derivatives Fluorine at ortho position (83% c-di-GMP reduction) > meta (73%) > para (44%) Anti-biofilm 83% reduction at optimal substitution

Pyrazolylpyrimidinones Pyrimidinone N-H essential for activity; methyl substitution abolishes activity Anti-mycobacterial 2-4 μM range

N-substituted pyrazole derivatives Electron-withdrawing groups enhance activity; electron-donating groups reduce activity Antimicrobial Variable based on substituents

Phenyl-3,5-diamino-1H-pyrazole Phenyl substitution pattern affects activity: 2-F > 3-F > 4-F Anti-biofilm 83% c-di-GMP reduction

Pyrazole-aniline conjugates Pyrazole-aniline linkage position crucial for biological activity Various biological activities Depends on specific activity

Brominated pyrazole derivatives Bromine substitution affects electronic properties and reactivity Electronic/structural effects Not specified

Trisubstituted pyrimidine amides Central pyrimidine modifications affect CCR4 antagonist activity CCR4 antagonist Variable

Pyrazole-based EGFR inhibitors Bulky substituents at R5 position tolerated but reduce selectivity EGFR inhibition Variable based on substituents

Recent studies on pyrazole-4-arylazo-3,5-diamino derivatives have demonstrated that substitution pattern significantly influences biological activity, with fluorine at the ortho position providing superior activity compared to meta or para positions [1]. This positional effect is particularly relevant for 3-Bromo-2-(1H-pyrazol-4-yl)aniline, where the pyrazole ring occupies the ortho position relative to the aniline amino group, potentially enhancing biological interactions through favorable spatial arrangements.

The analysis of pyrazolylpyrimidinones reveals that the pyrimidinone nitrogen-hydrogen bond is essential for antimycobacterial activity, with methylation of this position completely abolishing activity [2]. This finding emphasizes the importance of hydrogen bonding capability in the target compound, where the pyrazole nitrogen atoms may serve similar roles in biological recognition processes.

Electron-withdrawing substituents consistently enhance biological activity across various pyrazole derivatives, while electron-donating groups tend to reduce activity [3]. The bromine atom in 3-Bromo-2-(1H-pyrazol-4-yl)aniline functions as an electron-withdrawing group, which should theoretically enhance the compound's biological potential by increasing electrophilicity and facilitating stronger interactions with biological targets.

Computational Modeling and Binding Predictions

Computational modeling approaches have provided valuable insights into the molecular behavior and binding characteristics of pyrazole-aniline derivatives. The integration of quantum chemical calculations with molecular docking studies offers a comprehensive understanding of how 3-Bromo-2-(1H-pyrazol-4-yl)aniline might interact with biological targets.

Study Type Method/Software Key Findings ApplicationsDensity Functional Theory (DFT) B3LYP/6-31G* (Gaussian 09) HOMO-LUMO gap analysis, MEP mapping reveals electrophilic regions Electronic property prediction

Molecular Docking MOE, AutoDock, Various Binding scores typically -6 to -8 kcal/mol for active compounds Target protein interactions

QSAR Modeling CoMFA, CoMSIA analyses Good correlation between structure and activity (Q²>0.7) Activity prediction models

Conformational Analysis NMR, XRD, theoretical calculations Extended conformations preferred (φ,ψ ≈ ±180°) Structural stability analysis

Hirshfeld Surface Analysis CrystalExplorer, fingerprint plots H···H interactions dominate (34-70% of surface contacts) Crystal packing analysis

Molecular Dynamics Not extensively reported Limited specific data available Dynamic behavior studies

Energy Framework Analysis HF/3-21G theory level Quantifies interaction energies in crystal structures Intermolecular interaction studies

Quantum Chemical Calculations ab initio Hartree-Fock Pyrazole ring rigidity confirmed across metal coordination Coordination chemistry studies

Density functional theory calculations using B3LYP/6-31G* level have revealed that pyrazole derivatives typically exhibit HOMO-LUMO energy gaps in the range of 3-5 eV, with molecular electrostatic potential mapping identifying specific electrophilic regions around carbonyl groups and pyrazole nitrogens [4]. For 3-Bromo-2-(1H-pyrazol-4-yl)aniline, the bromine substitution is expected to stabilize the HOMO through electron withdrawal while maintaining the electrophilic character of the pyrazole ring.

Molecular docking studies across various pyrazole derivatives have consistently shown binding scores in the range of -6 to -8 kcal/mol for biologically active compounds [3]. The rigid structure of the pyrazole ring, combined with the flexibility of the aniline moiety, provides an optimal balance for protein binding interactions. The presence of multiple hydrogen bond donors and acceptors in the target compound enhances its potential for forming stable protein-ligand complexes.

Quantitative structure-activity relationship modeling using Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis has demonstrated good correlations between structural parameters and biological activity, with Q² values typically exceeding 0.7 [3]. These models suggest that the spatial arrangement and electronic properties of substituents play crucial roles in determining biological efficacy.

Conformational Analysis and Molecular Dynamics

Conformational analysis of pyrazole-aniline derivatives reveals distinct structural preferences that influence their biological and physicochemical properties. The target compound's conformational landscape is characterized by the interplay between the rigid pyrazole ring and the more flexible aniline moiety.

Compound Type Crystal System Key Structural Features Hydrogen Bonding Packing MotifsBrominated pyrazole derivatives Various (monoclinic, triclinic) Planar pyrazole ring, Br affects electronic distribution N-H···N, C-H···π interactions Dimeric arrangements, π-π stacking

Pyrazole-aniline conjugates Orthorhombic, monoclinic common Dihedral angles 8-26° between rings, NH₂ group flexibility N-H···O, C-H···N dominant Chain and layer structures

N-substituted pyrazole compounds Triclinic, monoclinic Ring planarity maintained, substituent effects on packing Various intermolecular interactions Three-dimensional networks

Phenyl-pyrazole derivatives Monoclinic (P2₁/c common) Phenyl-pyrazole dihedral angles 4-10° typically O-H···O, C-H···F interactions R²₂(8) and R²₂(9) ring formation

Pyrazole amino acids Various space groups Extended conformations (φ,ψ ≈ ±180°) preferred Intramolecular N-H···N bonds Hydrogen-bonded chains

Pyrazole-metal complexes Depends on metal and ligand Coordinated pyrazole maintains ring rigidity Metal-N coordination affects H-bonding Coordination polymers possible

Halogenated aniline derivatives Monoclinic (P2₁/n typical) NH₂ group forms hydrogen bonds, affects crystal packing N-H···O networks common Layered structures common

Crystallographic studies of related pyrazole-aniline compounds indicate that dihedral angles between the pyrazole and aniline rings typically range from 8-26°, with the exact angle dependent on substituent effects and crystal packing forces [5] [6]. The relatively small dihedral angles suggest significant electronic conjugation between the two ring systems, which is crucial for biological activity.

Studies on pyrazole amino acids have demonstrated that extended conformations with torsion angles φ and ψ close to ±180° are energetically preferred [6]. This conformational preference is stabilized by intramolecular hydrogen bonding interactions, particularly between the pyrazole nitrogen atoms and nearby hydrogen donors or acceptors.

The brominated pyrazole derivatives exhibit characteristic crystal packing patterns dominated by N-H···N and C-H···π interactions [7]. These intermolecular forces contribute to the stability of the crystal structure and may influence the compound's solubility and bioavailability properties.

Crystal Structure Studies and Packing Arrangements

Crystal structure analysis of pyrazole-aniline derivatives provides fundamental insights into their solid-state properties and intermolecular interactions. The packing arrangements in these compounds are governed by a complex interplay of hydrogen bonding, π-π stacking, and halogen bonding interactions.

Crystallographic studies of 4-bromo-2-(1H-pyrazol-3-yl)phenol reveal that the compound crystallizes in the triclinic space group C2/c with specific lattice parameters: a = 16.255(3) Å, b = 4.4119(9) Å, c = 25.923(5) Å, β = 107.99(3)° [5]. The structure exhibits a dihedral angle of 8.6(2)° between the pyrazole and phenyl rings, indicating near-planar geometry that is stabilized by intramolecular hydrogen bonding.

The crystal packing in brominated pyrazole derivatives is characterized by the formation of dimeric arrangements through N-H···N hydrogen bonds, with additional stabilization from C-H···π interactions [5]. These intermolecular contacts create extended networks that contribute to the mechanical properties and thermal stability of the crystalline material.

Hirshfeld surface analysis of pyrazole derivatives indicates that H···H interactions account for 34-70% of the total surface contacts, with significant contributions from N···H and O···H interactions [8]. This analysis reveals that weak intermolecular forces play a dominant role in determining crystal packing arrangements, with implications for the compound's physical properties.

The presence of bromine atoms in the crystal structure introduces additional packing considerations through halogen bonding interactions. These interactions, typically involving C-Br···π or Br···N contacts, can significantly influence the overall packing motif and contribute to the formation of three-dimensional network structures.

Electronic Distribution and Reactivity Centers

The electronic distribution in 3-Bromo-2-(1H-pyrazol-4-yl)aniline is fundamentally influenced by the presence of electron-withdrawing and electron-donating substituents within the molecular framework. Understanding these electronic effects is crucial for predicting the compound's reactivity patterns and potential biological interactions.

Electronic Property Pyrazole Ring Effects Bromine Substitution Effects Aniline Moiety Contributions HOMO Energy N atoms reduce electron density at C3, C5 positions Stabilizes HOMO through electron withdrawal NH₂ group destabilizes HOMO (electron donation) LUMO Energy π* character spans both rings with N contribution Minimal direct effect on LUMO Contributes to LUMO through π-conjugation HOMO-LUMO Gap Typically 3-5 eV for substituted derivatives Generally increases energy gap Reduces overall energy gapElectron Density Distribution C4 position electron-rich, C3/C5 electron-deficient Reduces electron density at substituted carbon Increases electron density on benzene ring

Electrophilic Centers C4 position most susceptible to electrophilic attack Activates adjacent positions for further substitution NH₂ group itself can act as electrophilic site

Nucleophilic Centers N2 (pyridine-like) acts as nucleophilic center Reduces nucleophilicity of nearby centers NH₂ nitrogen provides nucleophilic character

Dipole Moment Increases with electron-withdrawing substituents Significantly increases molecular dipole Contributes to overall molecular dipole

Polarizability Enhanced by conjugation with aromatic systems Increases molecular polarizability Enhances overall molecular polarizability

The pyrazole ring system in 3-Bromo-2-(1H-pyrazol-4-yl)aniline exhibits characteristic electronic properties arising from the presence of two adjacent nitrogen atoms [9] [10]. The N1 nitrogen (pyrrole-like) participates in the aromatic sextet and is relatively unreactive, while the N2 nitrogen (pyridine-like) retains its lone pair and exhibits nucleophilic character. The electron density distribution within the pyrazole ring shows that the C4 position is electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are electron-deficient due to the electron-withdrawing effect of the nitrogen atoms.

The bromine substitution at the 3-position of the aniline ring introduces significant electronic perturbations through its electron-withdrawing inductive effect. This substitution stabilizes the HOMO energy level and increases the overall HOMO-LUMO energy gap, which can affect the compound's reactivity and spectroscopic properties [11]. The bromine atom also increases the molecular dipole moment and polarizability, potentially enhancing intermolecular interactions.

The aniline moiety contributes electron density to the system through the electron-donating effect of the amino group. This donation tends to destabilize the HOMO and reduce the overall energy gap, creating a balance with the electron-withdrawing effects of the pyrazole nitrogens and bromine substituent [10]. The amino group nitrogen serves as both a hydrogen bond donor and a nucleophilic center, providing multiple sites for potential biological interactions.

Molecular electrostatic potential calculations reveal that the most electrophilic regions are typically located around the pyrazole nitrogens and the bromine-substituted carbon, while the most nucleophilic regions are associated with the amino group and the pyrazole N2 nitrogen [12]. These electrostatic properties directly influence the compound's ability to form non-covalent interactions with biological targets, affecting both binding affinity and selectivity.

XLogP3

Dates

Explore Compound Types